N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide
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Overview
Description
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 5-fluoroindole with ethylamine to form the intermediate N-(2-(5-fluoro-1H-indol-3-yl)ethyl)amine. This intermediate is then reacted with 3-(2-pyrimidinylamino)benzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The compound can be reduced to form dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, including serotonin receptors and protein kinases. This binding can modulate the activity of these receptors and pathways, leading to various biological effects. For example, the compound may inhibit the activity of certain protein kinases, thereby exerting anticancer effects by blocking cell proliferation and inducing apoptosis .
Comparison with Similar Compounds
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide can be compared with other similar compounds, such as:
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide: This compound has a similar indole moiety but differs in the substituents attached to the indole ring.
1H-Indole-3-carbaldehyde derivatives: These compounds share the indole core structure but have different functional groups attached to the indole ring.
Properties
Molecular Formula |
C21H18FN5O |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(pyrimidin-2-ylamino)benzamide |
InChI |
InChI=1S/C21H18FN5O/c22-16-5-6-19-18(12-16)15(13-26-19)7-10-23-20(28)14-3-1-4-17(11-14)27-21-24-8-2-9-25-21/h1-6,8-9,11-13,26H,7,10H2,(H,23,28)(H,24,25,27) |
InChI Key |
LGSGMMUFVRNDDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC=CC=N2)C(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
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